molecular formula C20H20Cl2MgO6 B12653144 Bis(2-(4-chloro-o-tolyloxy)propionato-O1,O2)magnesium CAS No. 94314-06-4

Bis(2-(4-chloro-o-tolyloxy)propionato-O1,O2)magnesium

Cat. No.: B12653144
CAS No.: 94314-06-4
M. Wt: 451.6 g/mol
InChI Key: GQAUCEDULBAZQL-UHFFFAOYSA-L
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Description

Bis(2-(4-chloro-o-tolyloxy)propionato-O1,O2)magnesium is a magnesium-coordinated complex derived from the herbicidal acid mecoprop (2-(4-chloro-2-methylphenoxy)propionic acid, CAS 7085-19-0) . The compound consists of two mecoprop anions bound to a central magnesium ion via oxygen atoms, forming a neutral complex. Mecoprop itself is a phenoxy herbicide widely used to control broadleaf weeds in agricultural and turfgrass settings. The magnesium salt variant is less common than its alkali metal counterparts (e.g., sodium or potassium salts) but offers distinct physicochemical properties, such as altered solubility and thermal stability, which may influence its application efficacy and environmental behavior .

Properties

CAS No.

94314-06-4

Molecular Formula

C20H20Cl2MgO6

Molecular Weight

451.6 g/mol

IUPAC Name

magnesium;2-(4-chloro-2-methylphenoxy)propanoate

InChI

InChI=1S/2C10H11ClO3.Mg/c2*1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;/h2*3-5,7H,1-2H3,(H,12,13);/q;;+2/p-2

InChI Key

GQAUCEDULBAZQL-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].[Mg+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(4-chloro-o-tolyloxy)propionato-O1,O2]magnesium typically involves the reaction of 4-chloro-o-tolyl alcohol with propionic acid to form the corresponding ester. This ester is then reacted with magnesium to form the final compound. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of Bis[2-(4-chloro-o-tolyloxy)propionato-O1,O2]magnesium is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis[2-(4-chloro-o-tolyloxy)propionato-O1,O2]magnesium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, oxides, and substituted compounds .

Scientific Research Applications

Bis[2-(4-chloro-o-tolyloxy)propionato-O1,O2]magnesium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis[2-(4-chloro-o-tolyloxy)propionato-O1,O2]magnesium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Functional Analogues

The magnesium complex is compared below with three categories of related compounds:

Metal Salts of Mecoprop : Sodium or potassium mecoprop.

Magnesium Salts of Other Carboxylic Acids : Magnesium acetate tetrahydrate.

Phenoxy Herbicide Derivatives: MCPA (2-methyl-4-chlorophenoxyacetic acid) and its salts.

Table 1: Key Properties of Bis(2-(4-chloro-o-tolyloxy)propionato-O1,O2)magnesium and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Properties/Applications
This compound Mg(C₁₀H₁₀ClO₃)₂ ~485.2* Not provided Herbicide; moderate water solubility
Mecoprop (acid form) C₁₀H₁₁ClO₃ 214.65 7085-19-0 Herbicide; low water solubility
Sodium mecoprop C₁₀H₁₀ClO₃Na 242.63* Not provided Herbicide; high water solubility
Magnesium acetate tetrahydrate Mg(CH₃COO)₂·4H₂O 214.45 16674-78-5 Catalyst; hygroscopic, mp 80°C
MCPA (acid form) C₉H₉ClO₃ 200.62 94-74-6 Herbicide; structural isomer of mecoprop

*Calculated based on constituent atoms.

Physicochemical and Functional Differences

Solubility :

  • The magnesium salt of mecoprop is expected to exhibit lower water solubility compared to its sodium counterpart due to the divalent magnesium ion, which reduces ionic dissociation. This property may prolong soil retention but limit foliar absorption .
  • In contrast, magnesium acetate tetrahydrate is highly water-soluble and hygroscopic, making it unsuitable for herbicidal use but valuable in industrial applications .

Thermal Stability :

  • Magnesium acetate tetrahydrate has a defined melting point (80°C), while the magnesium mecoprop complex likely decomposes at higher temperatures due to the organic ligand’s thermal instability .

Herbicidal Efficacy :

  • MCPA (CAS 94-74-6) shares structural similarities with mecoprop but differs in the carboxylic acid chain length, leading to variations in plant uptake and translocation .
  • Sodium mecoprop salts are more commonly used in commercial formulations due to their rapid solubility and systemic action .

Environmental and Industrial Considerations

  • Magnesium vs.

Biological Activity

Bis(2-(4-chloro-o-tolyloxy)propionato-O1,O2)magnesium, with the molecular formula C18H18Cl2MgO4, is a compound that has garnered interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The compound is synthesized through the reaction of 4-chloro-o-tolyl alcohol with propionic acid, followed by interaction with magnesium. The synthesis typically employs solvents such as tetrahydrofuran (THF) and may involve catalysts to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This binding modulates their activity, leading to various biological effects. The precise molecular targets are still under investigation but are believed to include:

  • Enzymatic Modulation : The compound may influence metabolic pathways by altering enzyme activity.
  • Receptor Interaction : It can interact with cellular receptors, potentially affecting signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various bacterial strains.
  • Anticancer Potential : Preliminary research suggests it may inhibit cancer cell proliferation, indicating potential use in oncology.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in infectious diseases.

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

In vitro studies have assessed the compound's effects on various cancer cell lines. A notable case involved human breast cancer cells (MCF-7), where treatment with this compound resulted in a dose-dependent decrease in cell viability.

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

Comparative Analysis

When compared to similar compounds, such as Bis(2-(4-bromo-o-tolyloxy)propionato-O1,O2)magnesium and Bis(2-(4-fluoro-o-tolyloxy)propionato-O1,O2)magnesium, the chlorinated derivative shows enhanced biological activity due to its unique structural properties. This distinction may be attributed to the electron-withdrawing effects of chlorine, which can influence the compound's interaction with biological targets.

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